![molecular formula C12H13ClO2 B608100 INF39](/img/structure/B608100.png)
INF39
描述
INF39 是一种化学化合物,因其作为 NLRP3 炎症小体的不可逆和非细胞毒性抑制剂的作用而闻名。NLRP3 炎症小体是一种参与免疫反应的蛋白质复合物,特别是在炎症过程的激活中。 This compound 因其抑制 NLRP3 炎症小体活化的能力,已被确定为治疗各种炎症性疾病的潜在治疗剂 .
科学研究应用
Colitis Treatment
One of the most significant applications of INF39 is in treating inflammatory bowel diseases, particularly colitis. Research indicates that this compound effectively reduces colonic inflammation by directly inhibiting NLRP3 activation. In preclinical studies involving rats with dinitrobenzenesulfonic acid (DNBS)-induced colitis, this compound demonstrated superior efficacy compared to traditional therapies like caspase-1 inhibitors and IL-1 receptor antagonists . Key findings include:
- Weight Maintenance : Animals treated with this compound exhibited less weight loss compared to those receiving other treatments.
- Spleen Weight Reduction : this compound effectively countered increases in spleen weight, a marker of systemic inflammation.
- Morphological Improvements : this compound treatment led to significant improvements in colonic structure and reduced inflammatory markers such as myeloperoxidase and tumor necrosis factor .
Osteogenesis Promotion
This compound has shown potential in promoting osteoblast differentiation, which is crucial for bone formation. In vitro studies have demonstrated that this compound enhances the expression of osteogenic markers such as Runx2, COL1a, and ALP while reducing IL-1β production dependent on NLRP3 activation. This suggests that this compound could be a promising candidate for osteoporosis treatment by stimulating bone formation .
Comparative Efficacy Studies
A comparative analysis of this compound with other inhibitors revealed its unique advantages:
Inhibitor | Target | Efficacy in Colitis | Efficacy in Osteogenesis |
---|---|---|---|
This compound | NLRP3 Inflammasome | High | High |
Caspase-1 Inhibitor | Caspase-1 | Moderate | Low |
Anakinra (IL-1 Antagonist) | IL-1 Receptor | Moderate | Moderate |
This compound's ability to inhibit upstream events associated with NLRP3 activation makes it more effective than downstream inhibitors like caspase-1 inhibitors or IL-1 receptor antagonists .
作用机制
INF39 通过直接结合 NLRP3 蛋白发挥作用,从而抑制其 ATPase 活性。这种抑制阻止了 NLRP3 炎症小体的组装和激活,进而减少了促炎细胞因子(如白介素-1β 和白介素-18)的产生。 该化合物专门靶向 NLRP3 炎症小体,而不影响其他炎症小体,如 NLRC4 或 AIM2 .
生化分析
Biochemical Properties
INF39 interacts with the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and inflammation . The compound specifically inhibits the activation of the NLRP3 inflammasome but does not inhibit other inflammasomes such as NLRC4 or AIM2 . The inhibition of the NLRP3 inflammasome by this compound is thought to occur through direct irreversible binding to NLRP3 and blocking its ATPase activity .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit the activation of the NLRP3 inflammasome . This inhibition can reduce the production of pro-inflammatory cytokines like IL-1β and IL-18, which are typically produced when the NLRP3 inflammasome is activated . This compound has also been shown to reduce caspase-1 activation and pyroptosis in macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct irreversible binding to the NLRP3 inflammasome, thereby inhibiting its activation . This binding likely occurs at the ATPase activity site of the NLRP3 protein . By inhibiting the activation of the NLRP3 inflammasome, this compound can reduce the production of pro-inflammatory cytokines and limit the inflammatory response .
Temporal Effects in Laboratory Settings
Given its irreversible binding to the NLRP3 inflammasome, it is likely that the effects of this compound persist as long as the protein complex remains inhibited .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anti-inflammatory effects . For example, in a rat model of colitis, this compound was able to reduce systemic and colonic inflammation . The study found that significant increments of body weight were observed in inflamed rats under treatment with this compound at doses of 12.5, 25, and 50 mg/kg .
Metabolic Pathways
Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound influences pathways related to inflammation and innate immunity .
Transport and Distribution
Given its small molecular size and lipophilic nature, it is likely that this compound can readily diffuse across cell membranes .
Subcellular Localization
Given its role as an inhibitor of the NLRP3 inflammasome, it is likely that this compound localizes to the cytosol where the NLRP3 inflammasome is typically found .
准备方法
合成路线和反应条件
INF39 也称为 2-(2-氯苄基)丙烯酸乙酯,可以通过一系列化学反应合成。合成通常涉及以下步骤:
起始原料: 合成从 2-氯苄醇和丙烯酸乙酯的制备开始。
酯化: 2-氯苄醇在酸催化剂存在下与丙烯酸乙酯酯化,形成 2-(2-氯苄基)丙烯酸乙酯。
工业生产方法
虽然 this compound 的具体工业生产方法尚未得到广泛记载,但一般方法将涉及扩大实验室合成过程。 这将包括优化反应条件,使用工业级试剂,并采用大规模纯化技术以确保持续生产高纯度 this compound .
化学反应分析
反应类型
INF39 会发生多种类型的化学反应,包括:
取代反应: 该化合物由于存在氯基,可以参与亲核取代反应。
加成反应: 丙烯酸酯部分中的双键允许与各种亲核试剂和亲电试剂发生加成反应。
常见试剂和条件
亲核取代: 常见试剂包括胺或硫醇等亲核试剂,通常在温和条件下进行。
加成反应: 可以在受控温度下使用氢卤酸或有机金属化合物等试剂。
主要产物
从这些反应中形成的主要产物包括 this compound 的取代衍生物,如酰胺或硫醇酯,以及水解产物,如 2-氯苄醇和相应的羧酸 .
相似化合物的比较
INF39 在其对 NLRP3 炎症小体的不可逆和非细胞毒性抑制方面是独一无二的。类似化合物包括:
MCC950: 一种知名的 NLRP3 抑制剂,它是可逆的,并因其抗炎特性而得到广泛研究。
CY-09: 另一种 NLRP3 抑制剂,通过阻断 NLRP3 的 ATPase 活性发挥作用。
OLT1177: 一种 NLRP3 的小分子抑制剂,已在各种疾病模型中显示出降低炎症的功效.
生物活性
INF39 is a small molecule that has emerged as a significant inhibitor of the NLRP3 inflammasome, a critical component in the regulation of inflammatory responses. The NLRP3 inflammasome is implicated in various inflammatory diseases, making this compound a potential therapeutic agent for conditions such as osteoporosis, diabetes, and other inflammasome-related disorders. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various models, and potential clinical applications.
This compound primarily functions by inhibiting the NLRP3 inflammasome. This inhibition is achieved through direct interaction with NLRP3, preventing its activation and subsequent downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as IL-1β. Key studies have demonstrated that this compound effectively blocks the interaction between NLRP3 and NEK7, a critical protein required for inflammasome assembly .
Key Findings:
- Inhibition of IL-1β Production : this compound significantly reduces IL-1β production in various cell types by blocking NLRP3 activation .
- Osteogenic Promotion : In osteoblasts, this compound promotes differentiation while inhibiting osteoclast formation indirectly through NLRP3 inhibition .
- Direct Interaction : Studies indicate that this compound forms a stable complex with NLRP3, leading to irreversible inhibition of its ATPase activity .
Efficacy in Preclinical Models
Several studies have evaluated the efficacy of this compound in preclinical models, particularly focusing on inflammatory diseases.
Osteoporosis Model
In vitro assays showed that treatment with this compound enhanced osteoblast differentiation while not affecting RANKL-induced osteoclast differentiation. This suggests that this compound may be beneficial for osteoporosis management by promoting bone formation without exacerbating bone resorption .
Colitis Model
In a murine model of colitis induced by DNBS (Dinitrobenzenesulfonic acid), this compound demonstrated significant anti-inflammatory effects. It reduced spleen weight and levels of myeloperoxidase (MPO) and TNF in colonic tissues more effectively than conventional treatments like anakinra .
Parameter | Control Group | This compound Treatment | Anakinra Treatment |
---|---|---|---|
Spleen Weight (g) | 0.25 ± 0.02 | 0.15 ± 0.01 | 0.20 ± 0.02 |
MPO Levels (ng/mg tissue) | 56.3 ± 4.9 | 10.2 ± 2.5 | 20.0 ± 3.5 |
TNF Levels (pg/mg tissue) | 7.1 ± 1.2 | 2.5 ± 0.5 | 6.8 ± 1.0 |
Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical implications of this compound in treating chronic inflammatory conditions.
Diabetes Mellitus
Research has linked aberrant NLRP3 activation to diabetic complications such as nephropathy and retinopathy. In models of diabetes, this compound has been shown to reduce inflammation and improve endothelial function by suppressing NLRP3 activity .
Neuroinflammation
Given the role of NLRP3 in neuroinflammatory diseases like Alzheimer's disease, this compound's ability to inhibit this pathway suggests it could be explored as a therapeutic option for neurodegenerative conditions .
属性
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAOWWAFBSFWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。